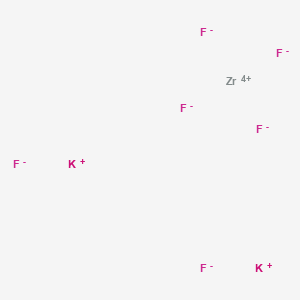

Potassium hexafluorozirconate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Potassium hexafluorozirconate is an inorganic compound composed of potassium, fluorine, and zirconium with the chemical formula K₂ZrF₆. It appears as a white crystalline powder and is known for its solubility in water. This compound is utilized in various industrial applications, including the production of metallic zirconium and as a flame retardant .

Mechanism of Action

Target of Action

Potassium hexafluorozirconate is an inorganic compound of potassium, fluorine, and zirconium with the chemical formula K2ZrF6 . It primarily targets the production of metallic zirconium and is used as an intermediate product in the electrolytic production of metallic zirconium .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. For instance, it can be prepared from precipitation from solutions:

2KF + ZrF4 → K2ZrF6↓ 2KCl + (NH4)2ZrF6 → K2ZrF6↓ + 2NH4Cl Also, in industry, it is obtained by sintering zirconium ore concentrates with K2SiF6 at 600–700 °C .

Biochemical Pathways

It is known to play a significant role in the production of metallic zirconium .

Result of Action

This compound is used in various industrial applications due to its unique properties. It is used as a flame retardant for wool, a grain refining agent in magnesium and aluminum alloys, a welding flux, and an optical glass component .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility in water suggests that it can be affected by the presence of water and other solvents . Additionally, its use in industry often involves high temperatures, indicating that it is stable under such conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium hexafluorozirconate can be synthesized through precipitation reactions. One common method involves reacting potassium fluoride with zirconium tetrafluoride: [ 2KF + ZrF₄ \rightarrow K₂ZrF₆ \downarrow ]

Another method involves the reaction of potassium chloride with ammonium hexafluorozirconate: [ 2KCl + (NH₄)₂ZrF₆ \rightarrow K₂ZrF₆ \downarrow + 2NH₄Cl ]

Industrial Production Methods: In industrial settings, this compound is produced by sintering zirconium ore concentrates with potassium hexafluorosilicate at temperatures ranging from 600 to 700°C .

Chemical Reactions Analysis

Types of Reactions: Potassium hexafluorozirconate primarily undergoes substitution reactions. It can react with various reagents to form different zirconium compounds.

Common Reagents and Conditions:

Hydrochloric Acid: When leached with hot hydrochloric acid, this compound forms zirconium hydroxide.

Ammonium Salts: Reacting with ammonium salts can produce ammonium hexafluorozirconate.

Major Products:

Zirconium Hydroxide: Formed through leaching with hydrochloric acid.

Ammonium Hexafluorozirconate: Produced through reactions with ammonium salts.

Scientific Research Applications

Potassium hexafluorozirconate has a wide range of applications in scientific research and industry:

Chemistry: Used as an intermediate in the electrolytic production of metallic zirconium.

Biology and Medicine: Employed in the production of aluminum-magnesium alloys, which have applications in medical devices.

Industry: Utilized as a flame retardant for wool, a grain refining agent in magnesium and aluminum alloys, a welding flux, and a component in optical glass

Comparison with Similar Compounds

- Sodium Hexafluorozirconate

- Ammonium Hexafluorozirconate

- Potassium Hexafluorotitanate

- Potassium Hexafluoroaluminate

Comparison: Potassium hexafluorozirconate is unique due to its specific applications in the production of metallic zirconium and its use as a flame retardant. While similar compounds like sodium hexafluorozirconate and ammonium hexafluorozirconate share some applications, this compound’s role in grain refining and welding flux sets it apart .

Properties

IUPAC Name |

dipotassium;zirconium(4+);hexafluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6FH.2K.Zr/h6*1H;;;/q;;;;;;2*+1;+4/p-6 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJZIJOLEWHWTJO-UHFFFAOYSA-H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[F-].[F-].[F-].[F-].[F-].[F-].[K+].[K+].[Zr+4] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6K2Zr |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16923-95-8 |

Source

|

| Record name | ZIRCONIUM POTASSIUM FLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KM6NS0WTL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid](/img/structure/B100345.png)